2-Butyllysergamide is synthesized from lysergic acid, which can be derived from ergot alkaloids. It belongs to the class of compounds known as lysergamides, which are characterized by a lysergic acid core structure modified with various alkyl or aryl substituents. The specific addition of a butyl group at the second position distinguishes it from other derivatives, such as lysergic acid diethylamide, which has ethyl groups.
The synthesis of 2-Butyllysergamide typically involves several steps that begin with the preparation of lysergic acid. A common approach includes:
The molecular formula for 2-Butyllysergamide is . Its structure features:
The compound's stereochemistry plays a crucial role in its biological activity, with specific configurations influencing receptor binding and activity.
2-Butyllysergamide can undergo various chemical reactions typical for amides and alkaloids:
These reactions are essential for exploring modifications that might enhance therapeutic efficacy or reduce side effects .
The mechanism of action for 2-Butyllysergamide is primarily associated with its interaction with serotonin receptors, particularly the 5-HT_2A receptor. Upon binding:
Research indicates that structural modifications like those seen in 2-butyl derivatives can significantly influence receptor affinity and selectivity .
The physical properties of 2-Butyllysergamide include:
Chemical properties include stability under normal conditions but susceptibility to hydrolysis under extreme pH environments .
2-Butyllysergamide has potential applications in various scientific fields:
Research continues to explore the full spectrum of effects and potential applications of this compound within medical science .
2-Butyllysergamide (LSB), also termed lysergic acid 2-butyl amide, first emerged as a structural isomer of lysergic acid diethylamide (LSD) in the 1950s. Synthesized initially by Richard Pioch at Eli Lilly, LSB replaced LSD’s diethylamide group with a single sec-butyl moiety attached at the amide nitrogen’s 2-position [2]. This modification positioned LSB within a broader class of lysergamide derivatives—amides of lysergic acid sharing a tetracyclic ergoline scaffold with embedded phenethylamine and tryptamine moieties [1]. Unlike many contemporary analogs, LSB demonstrated exceptional receptor binding potency. In rodent drug-discrimination assays, the (R)-isomer of LSB exhibited an ED50 of 33 nmol/kg, surpassing LSD’s potency (ED50 = 48 nmol/kg) [2]. This unexpected efficacy shifted its status from a synthetic curiosity to a critical pharmacological probe for mapping serotonin receptor interactions.
Table 1: Key Properties of 2-Butyllysergamide (LSB)
Property | Value | Method/Context |
---|---|---|
Chemical Name | (6aR,9R)-N-[(R)-1-Methylpropyl]-7-methyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide | IUPAC Nomenclature [2] |
Molecular Formula | C₂₀H₂₅N₃O | High-resolution MS [2] |
Receptor Binding Target | 5-HT₁ₐ, 5-HT₂ₐ | Radioligand assays [2] [4] |
Relative Potency (vs. LSD) | ~1.5x (ED₅₀ = 33 nmol/kg) | Rat drug discrimination [2] |
The synthesis of LSB reflects evolving strategies in lysergamide chemistry. Pioch’s 1950s Eli Lilly methodology utilized classic amide coupling between lysergic acid and sec-butylamine under activating conditions. This route faced challenges in stereoselectivity, yielding racemic mixtures with diminished receptor affinity [2]. By the 1980s–1990s, David Nichols’ group at Purdue University revolutionized the synthesis. Their approach employed chiral auxiliaries and asymmetric catalysis to isolate the pharmacologically critical (R)-stereoisomer [2] [6].
A landmark 1992 study by Oberlender, Nichols, and colleagues detailed a stereocontrolled pathway using activated lysergic acid esters (e.g., acyl chlorides or mixed anhydrides) coupled to enantiomerically pure (R)-2-aminobutane. This method achieved >98% enantiomeric excess, enabling precise study of the (R)-LSB isomer’s 5-HT₂ₐ binding [2]. Later refinements incorporated solid-phase synthesis and microwave-assisted coupling, reducing reaction times and improving yields to >70% for research-scale batches [4] [10].
Table 2: Evolution of LSB Synthetic Methodologies
Era | Key Approach | Advantages | Limitations |
---|---|---|---|
1950s | Direct amine-acid coupling | Simple reagents, single-step | Low stereoselectivity, poor yield |
1990s | Chiral auxiliary-mediated | High (R)-isomer purity (>98% ee) | Multi-step, expensive catalysts |
2000s | Activated ester/microwave | Rapid (minutes), high yield | Specialized equipment required |
David E. Nichols’ laboratory (Purdue University, later UNC-Chapel Hill) became the epicenter of lysergamide pharmacology from the 1980s onward. His group’s work on LSB was foundational in establishing structure-activity relationship (SAR) principles for ergoline scaffolds. By comparing LSB’s (R)- and (S)-isomers, they demonstrated that stereochemistry at the amide nitrogen profoundly influences 5-HT₂ₐ binding. The (R)-LSB isomer showed 10-fold higher affinity for 5-HT₁ₐ receptors (Kᵢ = 0.45 nM) versus the (S)-isomer, while both isomers exhibited similar 5-HT₂ₐ affinity (Kᵢ = 0.54–19.2 nM) [2] [9]. This underscored the role of amide topology in receptor subtype selectivity.
Nichols leveraged LSB as a molecular template for designing constrained analogs. His team developed lysergic acid 2,4-dimethylazetidide (LSZ)—a rigid azetidine derivative—to map the diethylamide binding pocket of 5-HT₂ₐ. LSZ’s design directly stemmed from LSB’s SAR data, confirming that optimal receptor engagement requires a specific conformational orientation of the amide substituent [9] [6]. Nichols further synthesized CE-LAD (6-chloroethyl-nor-LSD), applying LSB-inspired steric insights to create irreversible 5-HT₂ₐ ligands for crystallography [3]. His group’s systematic analog libraries—including N⁶-allyl-LAD (AL-LAD) and propionyl derivatives (1P-LSD)—established that potency depends on balancing lipophilicity and hydrogen-bonding capacity at positions N₁ and N₆ [6] [10].
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8